

Substituted Benzofurans: A Comprehensive Technical Guide to Their Potential Biological Activities

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Compound of Interest

Compound Name:	<i>3-bromo-5,7-dichloro-1-benzofuran</i>
CAS No.:	99660-98-7
Cat. No.:	B6253716

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a remarkable breadth of biological activities, making them a subject of intense research in the quest for novel therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the significant biological potential of substituted benzofurans, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. By synthesizing current research, this document aims to provide a valuable resource for professionals in drug discovery and development, offering insights into structure-activity relationships, mechanisms of action, and practical experimental methodologies.

Anticancer Activities of Substituted Benzofurans

Substituted benzofurans have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines.[2][5] Their anticancer activity is often attributed to a diverse range of mechanisms, including the disruption of cellular signaling pathways, induction of apoptosis, and inhibition of key enzymes involved in tumor progression.

Mechanisms of Anticancer Action

The anticancer efficacy of substituted benzofurans is frequently multifactorial, with specific substitutions on the benzofuran core dictating the primary mechanism of action.[5] Key mechanisms include:

- **Inhibition of Tubulin Polymerization:** Certain benzofuran derivatives disrupt the dynamics of microtubule formation, a critical process for cell division. By inhibiting tubulin polymerization, these compounds induce cell cycle arrest, typically in the G2/M phase, leading to apoptosis.
[1]
- **Kinase Inhibition:** Many signaling pathways that are hyperactive in cancer cells are driven by kinases. Substituted benzofurans have been shown to inhibit several of these, including:
 - **VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2):** Inhibition of VEGFR-2 by benzofuran derivatives can block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.
 - **CDK2/GSK-3 β (Cyclin-Dependent Kinase 2/Glycogen Synthase Kinase 3 β):** Dual inhibition of these kinases by certain benzofuran hybrids has shown promise in targeting breast cancer cells.[6]
- **Induction of Apoptosis:** A common outcome of the cellular stress induced by benzofuran derivatives is the activation of programmed cell death, or apoptosis. This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
- **Inhibition of other key cellular targets:** Benzofuran derivatives have also been reported to inhibit other important cancer-related targets such as the hypoxia-inducible factor (HIF-1) pathway.[7]

Structure-Activity Relationships (SAR) in Anticancer Benzofurans

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on the nature and position of substituents on the benzofuran ring system.^[7] Key SAR observations include:

- **Halogenation:** The introduction of halogen atoms, such as bromine, chlorine, or fluorine, at specific positions on the benzofuran scaffold has been shown to significantly enhance cytotoxic activity.^{[2][7]}
- **Hybrid Molecules:** The fusion of the benzofuran nucleus with other pharmacologically active moieties, such as chalcones, triazoles, piperazines, and imidazoles, has led to the development of hybrid compounds with synergistic or enhanced anticancer effects.^{[5][7]}
- **Substitutions at C2 and C3:** The nature of the substituent at the C2 and C3 positions of the furan ring plays a crucial role. For instance, ester or heterocyclic ring substitutions at the C-2 position have been found to be important for cytotoxic activity.^[7]

Quantitative Data: Anticancer Activity of Selected Benzofuran Derivatives

The following table summarizes the in vitro anticancer activity of several substituted benzofuran derivatives against a panel of human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound Class	Specific Derivative	Cancer Cell Line	IC50 (μM)	Reference
Halogenated Benzofuran	Compound with bromine at the 3-position methyl group	HL60 (Leukemia)	0.1	[7]
Amiloride-Benzofuran Hybrid	Compound with fluorine at position 4 of 2-benzofuranyl	Not Specified	0.43	[7]
Benzofuran-Quinazolinone-Imidazole Hybrid	Derivative 6h	MCF-7 (Breast)	0.9	[7]
Benzofuran-Chalcone Hybrid	Compound 3d	MCF-7 (Breast)	3.22	[8]
Benzofuran-Chalcone Hybrid	Compound 3d	PC-3 (Prostate)	4.15	[8]
Benzofuran-Chalcone Hybrid	Compound 3j	MCF-7 (Breast)	7.81	[8]
Benzofuran-Chalcone Hybrid	Compound 3j	PC-3 (Prostate)	9.46	[8]
3-Amidobenzofuran	Compound 28g	MDA-MB-231 (Breast)	3.01	[6]
3-Amidobenzofuran	Compound 28g	HCT-116 (Colon)	5.20	[6]
Oxindole-Benzofuran Hybrid	Compound 22d	MCF-7 (Breast)	3.41	[1]

Oxindole- Benzofuran Hybrid	Compound 22f	MCF-7 (Breast)	2.27	[1]
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Experimental Protocols: Anticancer Activity Evaluation

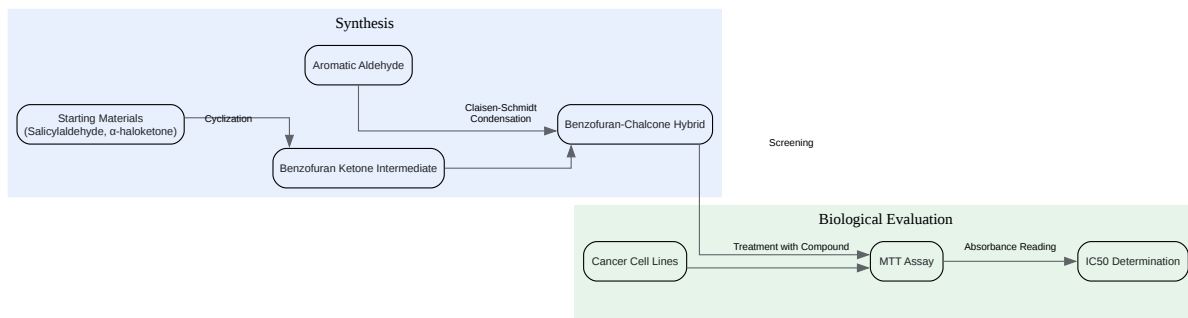
This protocol describes a general method for the synthesis of benzofuran-chalcone hybrids, which have demonstrated significant anticancer activity.

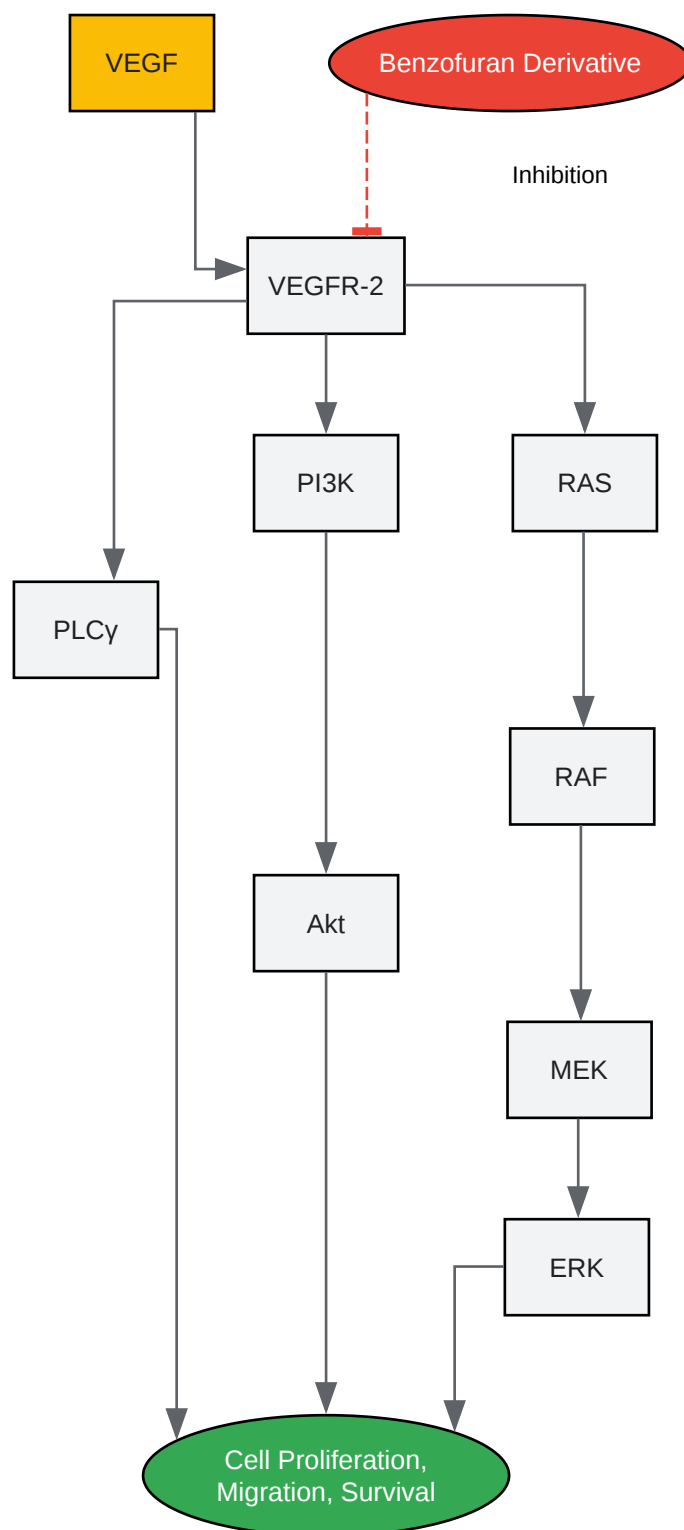
- Step 1: Synthesis of the Benzofuran Ketone Intermediate.
 - A mixture of a substituted salicylaldehyde, an α -halo ketone (e.g., chloroacetone), and a base (e.g., potassium carbonate) in a suitable solvent (e.g., methanol) is refluxed.
 - The reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction mixture is worked up to isolate the substituted 2-acetylbenzofuran intermediate.
- Step 2: Claisen-Schmidt Condensation.
 - The benzofuran ketone intermediate from Step 1 is dissolved in a suitable solvent (e.g., ethanol).
 - An appropriate aromatic aldehyde and a catalytic amount of a base (e.g., aqueous sodium hydroxide) are added.
 - The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
 - The resulting precipitate is filtered, washed, and recrystallized to yield the pure benzofuran-chalcone hybrid.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- **Compound Treatment:** Prepare serial dilutions of the benzofuran derivative in the cell culture medium. Add the different concentrations to the wells and incubate for 48-72 hours.
- **MTT Addition:** Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.

Signaling Pathway and Workflow Diagrams





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Caption: Simplified VEGFR-2 signaling pathway and its inhibition by a substituted benzofuran derivative.

Antimicrobial Activities of Substituted Benzofurans

The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Substituted benzofurans have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them a promising scaffold for the development of novel anti-infective drugs. [4][6]

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of benzofuran derivatives are varied and depend on the specific chemical structure. One of the key reported mechanisms is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. [4]By targeting this enzyme, benzofuran derivatives can effectively halt bacterial proliferation. Other potential mechanisms may involve disruption of the cell membrane or inhibition of other critical bacterial enzymes.

Structure-Activity Relationships (SAR) in Antimicrobial Benzofurans

The antimicrobial efficacy of benzofurans is significantly influenced by the nature and position of substituents. Important SAR findings include:

- **Halogenation:** Similar to their anticancer activity, the presence of halogen atoms, particularly bromine, on the benzofuran ring or on appended phenyl rings can enhance antibacterial activity. [6]
- **Hydrophobic and Lipophilic Groups:** The introduction of hydrophobic and lipophilic substituents can improve the compound's ability to penetrate bacterial cell membranes, leading to increased potency.
- **Hybrid Structures:** The incorporation of other heterocyclic moieties, such as pyrazoles or thiazoles, can broaden the spectrum of antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Selected Benzofuran Derivatives

The following table presents the in vitro antimicrobial activity of several substituted benzofuran derivatives, expressed as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of the compound that inhibits visible growth of the microorganism).

Compound Class	Specific Derivative	Microorganism	MIC ($\mu\text{g/mL}$)	Reference
Halogenated Benzofuran	Compound III	Staphylococcus aureus	50	[7]
Halogenated Benzofuran	Compound IV	Staphylococcus aureus	100	[7]
Halogenated Benzofuran	Compound VI	Staphylococcus aureus	200	[7]
Halogenated Benzofuran	Compound III	Candida albicans	100	[7]
Halogenated Benzofuran	Compound VI	Candida albicans	100	[7]
Aza-benzofuran	Compound 1	Salmonella typhimurium	12.5	[1]
Aza-benzofuran	Compound 1	Staphylococcus aureus	12.5	[1]
Aza-benzofuran	Compound 1	Escherichia coli	25	[1]
Oxa-benzofuran	Compound 6	Penicillium italicum	12.5	[1]
Benzofuran Ketoxime	Compound 38	Staphylococcus aureus	0.039	[6]
Benzofuran Amide	Compound 6b	Various Bacteria/Fungi	6.25	[9]

Experimental Protocols: Antimicrobial Activity Evaluation

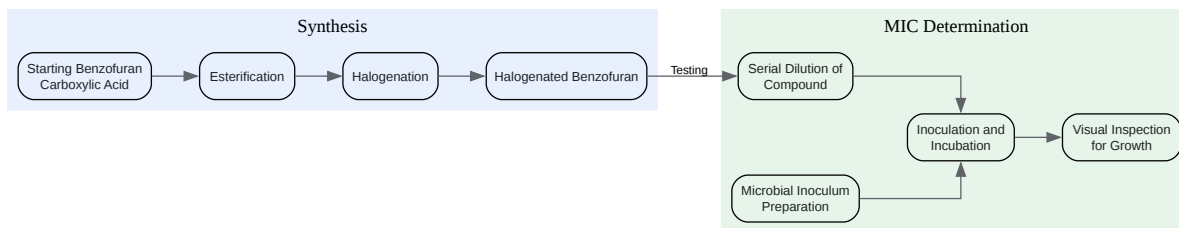
This protocol outlines a general method for the synthesis of halogenated benzofuran derivatives with antimicrobial activity.

- Step 1: Esterification.
 - A substituted 5-hydroxy-benzofurancarboxylic acid is reacted with an alkylating agent (e.g., dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetone) under reflux to yield the corresponding methyl ester.
- Step 2: Halogenation.
 - The ester from Step 1 is dissolved in a suitable solvent (e.g., chloroform).
 - A halogenating agent (e.g., bromine in acetic acid or chlorine gas) is added to the solution.
 - The reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the halogenated benzofuran derivative.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
- Serial Dilution of Compound: The benzofuran derivative is serially diluted in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow Diagram



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Caption: Workflow for the synthesis and antimicrobial evaluation of halogenated benzofuran derivatives.

Anti-inflammatory Activities of Substituted Benzofurans

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Substituted benzofurans have demonstrated potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways. [4][10]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of benzofuran derivatives are often mediated by the inhibition of pro-inflammatory signaling cascades. Key targets include:

- **NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway:** The NF- κ B pathway is a central regulator of inflammation. Certain benzofuran hybrids have been shown to inhibit the activation of NF- κ B, thereby downregulating the expression of pro-inflammatory genes. [4]*
- **MAPK (Mitogen-Activated Protein Kinase) Pathway:** The MAPK signaling cascade is another crucial pathway in the inflammatory response. Benzofuran derivatives can inhibit the phosphorylation of key MAPK proteins such as p38 and JNK, leading to a reduction in the production of inflammatory mediators. [4]*
- **Inhibition of Inflammatory**

Enzymes: Some benzofurans have been found to inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for the production of pro-inflammatory prostaglandins and leukotrienes.

Quantitative Data: Anti-inflammatory Activity of Selected Benzofuran Derivatives

The following table summarizes the in vitro anti-inflammatory activity of several substituted benzofuran derivatives, expressed as IC₅₀ values for the inhibition of nitric oxide (NO) production, a key inflammatory mediator.

Compound Class	Specific Derivative	Assay	IC ₅₀ (μM)	Reference
Aza-benzofuran	Compound 1	NO Inhibition (LPS-stimulated RAW 264.7)	17.3	[6]
Aza-benzofuran	Compound 4	NO Inhibition (LPS-stimulated RAW 264.7)	16.5	[6]
Piperazine/Benzofuran Hybrid	Compound 5d	NO Inhibition (LPS-stimulated RAW 264.7)	52.23	[4]

Experimental Protocols: Anti-inflammatory Activity Evaluation

This protocol provides a general method for the synthesis of piperazine/benzofuran hybrids with anti-inflammatory properties.

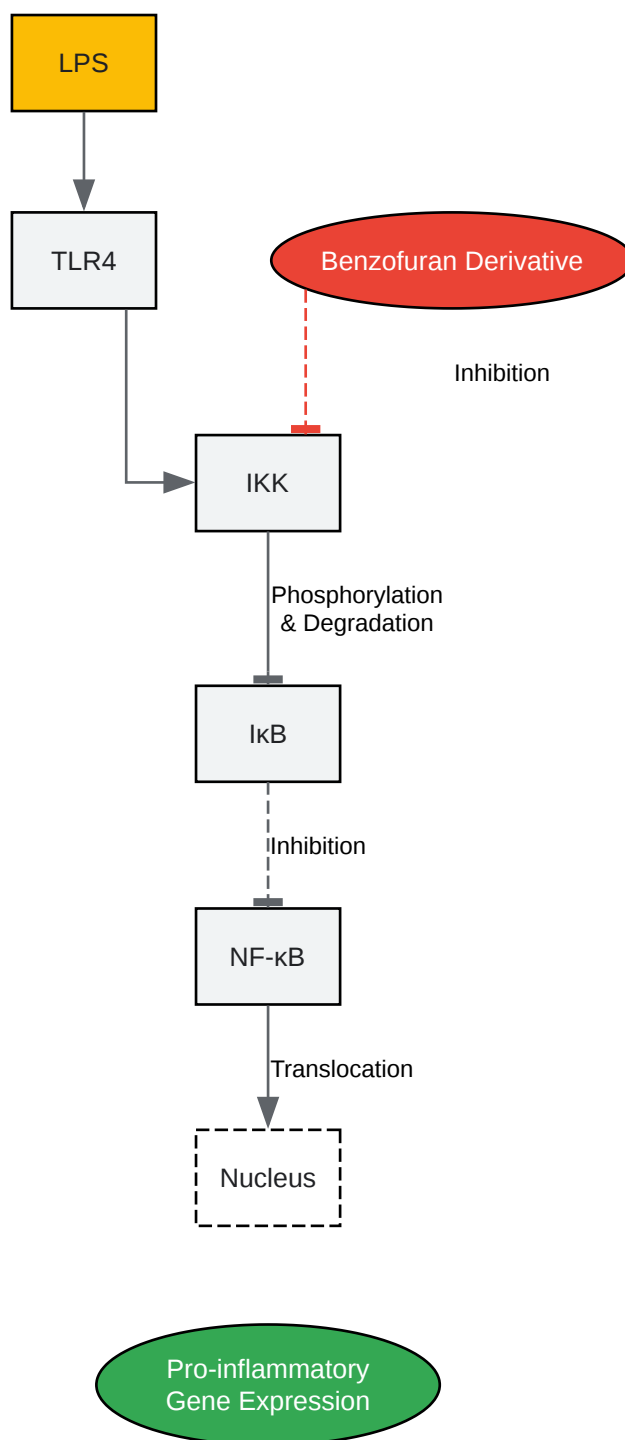
- Step 1: Synthesis of the Benzofuran Scaffold.
 - A substituted phenol is reacted with an appropriate reagent to construct the benzofuran core. Various synthetic routes can be employed, such as the Perkin rearrangement or transition metal-catalyzed cyclizations.

- Step 2: Functionalization of the Benzofuran.
 - The benzofuran scaffold is functionalized to introduce a reactive group, such as a halogen or a hydroxyl group, at a specific position.
- Step 3: Coupling with Piperazine.
 - The functionalized benzofuran is reacted with a substituted piperazine derivative under appropriate conditions (e.g., nucleophilic substitution or a coupling reaction) to yield the final piperazine/benzofuran hybrid.

This assay measures the ability of a compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages.

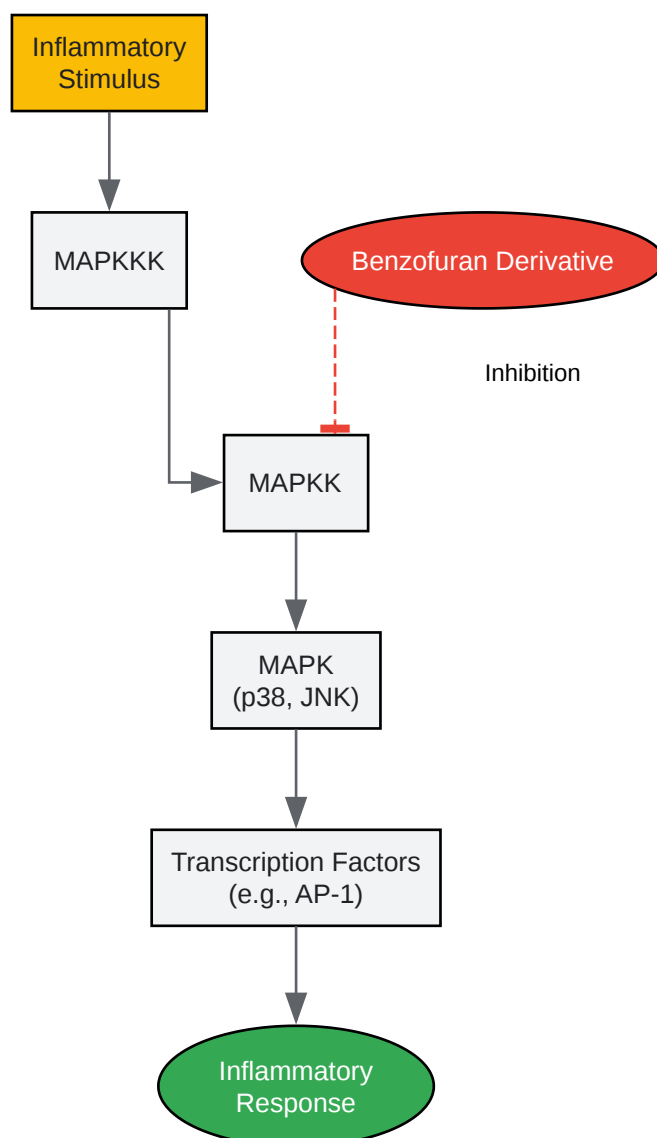
- Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
- Compound and LPS Treatment: The cells are pre-treated with various concentrations of the benzofuran derivative for a short period, followed by stimulation with LPS to induce NO production.
- Incubation: The plate is incubated for a specified time (e.g., 24 hours).
- Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Signaling Pathway Diagrams



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Caption: Simplified NF-κB signaling pathway and its inhibition by a substituted benzofuran derivative.



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Caption: Simplified MAPK signaling pathway and its inhibition by a substituted benzofuran derivative.

Antioxidant Activities of Substituted Benzofurans

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Substituted benzofurans have been shown to possess significant antioxidant properties, primarily through their ability to scavenge free radicals. [11][12]

Mechanisms of Antioxidant Action

The antioxidant activity of benzofuran derivatives is largely attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The primary mechanisms include:

- **Hydrogen Atom Transfer (HAT):** Phenolic hydroxyl groups on the benzofuran scaffold can readily donate a hydrogen atom to a free radical, thereby stabilizing it.
- **Single Electron Transfer (SET):** The aromatic system of the benzofuran ring can donate an electron to a free radical, converting it to a less reactive species.

Structure-Activity Relationships (SAR) in Antioxidant Benzofurans

The antioxidant capacity of benzofurans is closely linked to their chemical structure:

- **Hydroxyl Groups:** The presence and position of hydroxyl groups on the benzene ring of the benzofuran are critical for antioxidant activity. Catechol-like structures (vicinal hydroxyl groups) often exhibit enhanced radical scavenging ability.
- **Electron-Donating Groups:** The presence of other electron-donating groups on the aromatic ring can increase the stability of the resulting phenoxyl radical, thereby enhancing the antioxidant activity.

Quantitative Data: Antioxidant Activity of Selected Benzofuran Derivatives

The following table summarizes the in vitro antioxidant activity of several substituted benzofuran derivatives, primarily determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound Class	Specific Derivative	Assay	Activity (IC50 or % Inhibition)	Reference
Benzofuran-2-carboxamide	Compound 1j	LPO Inhibition	62% at 100 μ M	[9]
Benzofuran-2-carboxamide	Compound 1j	DPPH Radical Scavenging	23.5% at 100 μ M	[9]
3,3-disubstituted-3H-benzofuran-2-one	Compound 9	DPPH Assay (rIC50)	0.22	[2]
3,3-disubstituted-3H-benzofuran-2-one	Compound 15	DPPH Assay (rIC50)	0.18	[2]
3,3-disubstituted-3H-benzofuran-2-one	Compound 18	DPPH Assay (rIC50)	0.31	[2]
3,3-disubstituted-3H-benzofuran-2-one	Compound 20	DPPH Assay (rIC50)	0.23	[2]

Experimental Protocols: Antioxidant Activity Evaluation

This protocol describes a general method for the synthesis of 2-arylbenzofuranols, a class of benzofurans with notable antioxidant activity.

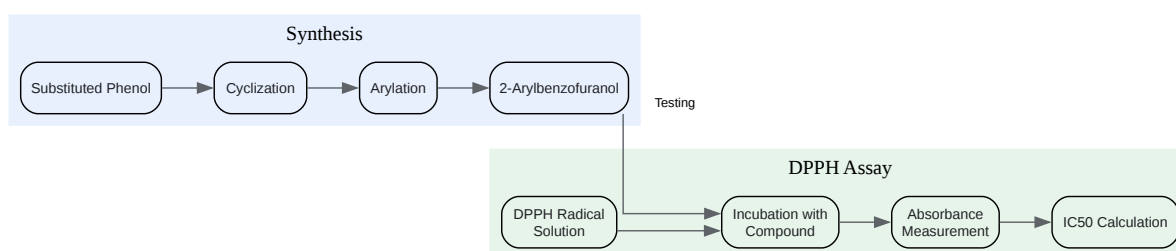
- Step 1: Synthesis of the Benzofuranone Intermediate.
 - A substituted phenol is reacted with an α -keto acid or ester in the presence of a dehydrating agent (e.g., polyphosphoric acid) or under acidic conditions to promote cyclization and form the benzofuranone intermediate.
- Step 2: Arylation.

- The benzofuranone intermediate is reacted with an aryl Grignard reagent or an aryllithium reagent to introduce the aryl group at the C2 position.
- Step 3: Reduction/Dehydration.
 - The resulting tertiary alcohol can be dehydrated under acidic conditions to yield the 2-arylbenzofuran, or in some cases, the 2-arylbenzofuranol is the final product.

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

- Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test benzofuran derivative.
- Reaction Mixture: Mix a solution of the benzofuran derivative with the DPPH solution.
- Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: Measure the decrease in absorbance of the DPPH solution at its maximum absorbance wavelength (around 517 nm).
- Calculation: Calculate the percentage of radical scavenging activity and, if desired, the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Workflow Diagram



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Caption: Workflow for the synthesis and antioxidant evaluation of 2-arylbenzofuranols.

Conclusion

Substituted benzofurans represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, anti-inflammatory, and antioxidant effects, underscore their potential to address a wide range of unmet medical needs. The continued exploration of structure-activity relationships, elucidation of precise mechanisms of action, and optimization of synthetic methodologies will be crucial in translating the therapeutic promise of these fascinating molecules into clinical realities. This guide has provided a comprehensive overview of the current state of research, offering valuable insights and practical guidance for researchers and drug development professionals dedicated to advancing the field of medicinal chemistry.

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